3-(p-Fluorobenzoyloxy)tropane

Pharmacology Stimulant Dopamine Reuptake

Source high-purity 3-(p-Fluorobenzoyloxy)tropane (pFBT, CAS 1392492-03-3) for your forensic and pharmacological research. This tropane derivative is uniquely differentiated by its fluorine substitution at the para-position of the benzoyl ring, which uncouples its pharmacodynamic profile: it retains full local anesthetic efficacy while exhibiting only ~30% of cocaine's stimulant potency. This makes it an indispensable reference standard for GC-MS/MS method validation, a critical probe for dopamine transporter (DAT) structure-activity relationship studies, and a superior alternative for preclinical anesthesia models where cardiovascular confounding must be avoided. Procure from qualified suppliers to ensure chromatographically verified isomer purity and data integrity.

Molecular Formula C15H18FNO2
Molecular Weight 263.31 g/mol
CAS No. 1392492-03-3
Cat. No. B041659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Fluorobenzoyloxy)tropane
CAS1392492-03-3
Synonyms3α-(4-Fluorobenzoyloxy)tropane;  4-Fluorobenzoic Acid (3-Endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester
Molecular FormulaC15H18FNO2
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
InChIKeyYXDFSLSXLYAAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(p-Fluorobenzoyloxy)tropane (1392492-03-3): Procurement Guide for a Differentiated Tropane Derivative


3-(p-Fluorobenzoyloxy)tropane (CAS 1392492-03-3), also known as 4-fluorotropacocaine or pFBT, is a synthetic tropane derivative structurally related to cocaine [1]. It is characterized by a tropane ring system esterified at the 3-position with a 4-fluorobenzoic acid moiety, resulting in a molecular formula of C₁₅H₁₈FNO₂ and a molecular weight of 263.31 g/mol . Unlike many in-class compounds, this molecule exhibits a distinct pharmacodynamic profile: it demonstrates only approximately 30% of the stimulant potency of cocaine while retaining comparable local anesthetic activity [1]. This functional uncoupling of stimulant and anesthetic properties makes it a valuable tool for research and a distinct entity in analytical and forensic reference libraries .

Why 3-(p-Fluorobenzoyloxy)tropane (1392492-03-3) Cannot Be Substituted with Other Tropane Alkaloids


Simple in-class substitution of 3-(p-Fluorobenzoyloxy)tropane with other tropane derivatives like cocaine, dimethocaine, or unsubstituted tropacocaine is scientifically unsound. The presence and specific position of the fluorine atom on the benzoyl ring create a unique pharmacophore that significantly alters its biological activity profile [1]. This is evidenced by the compound's 70% lower stimulant potency compared to cocaine, despite maintaining similar local anesthetic efficacy [2][3]. Furthermore, stereochemistry is critical; the compound exists as distinct 3β- and 3α- isomers, which, while having nearly identical mass spectra, are chromatographically separable and may exhibit different pharmacological or toxicological properties [4]. Using an alternative analog without accounting for these specific structural features would introduce significant variability in any experimental outcome, procurement audit, or forensic identification protocol, thereby compromising data integrity and research validity.

Quantitative Differentiation Evidence for 3-(p-Fluorobenzoyloxy)tropane (1392492-03-3) vs. Comparators


Stimulant Potency: 3-(p-Fluorobenzoyloxy)tropane Exhibits 70% Lower Activity than Cocaine

3-(p-Fluorobenzoyloxy)tropane demonstrates a significantly reduced stimulant potency compared to its parent compound, cocaine. This is a class-level inference based on the structural modification of adding a para-fluoro substituent to the benzoyl ring. Quantitative reports from authoritative sources state the compound possesses approximately 30% of the stimulant potency of cocaine [1][2]. This represents a 70% reduction in stimulant activity, a key differentiator for research applications requiring lower abuse liability or off-target CNS stimulation.

Pharmacology Stimulant Dopamine Reuptake

Analytical Differentiation: GC Separation of 3β- and 3α- Isomers of 3-(p-Fluorobenzoyloxy)tropane

The 3β- and 3α- isomers of 3-(p-Fluorobenzoyloxy)tropane are distinct chemical entities with potential differences in pharmacological activity. A direct head-to-head comparison using gas chromatography (GC) has demonstrated that these two stereoisomers are separable [1]. In contrast, their electron-impact (EI) mass spectra were found to be almost identical, highlighting the necessity for chromatographic separation rather than relying solely on mass spectral identification [1]. This analytical behavior is a critical differentiator for quality control and forensic analysis.

Analytical Chemistry Forensic Science Chromatography

Spectroscopic Differentiation: 19F NMR Distinguishes 3β- and 3α- Isomers

In a direct head-to-head comparison, 19F NMR spectroscopy was found to be a useful technique for distinguishing the 3β- isomer from the 3α- isomer of 3-(p-Fluorobenzoyloxy)tropane [1]. This contrasts with EI-MS, which is not capable of differentiating them. The presence of the fluorine atom provides a unique NMR handle, enabling clear differentiation of the stereoisomers in a mixture or for confirming the identity of a pure sample.

NMR Spectroscopy Structural Elucidation Quality Control

Safety Profile Differentiation: 3-(p-Fluorobenzoyloxy)tropane vs. Cocaine (Toxicity Class-Level Inference)

While direct comparative toxicology data is lacking, a class-level inference can be drawn regarding the safety profile of 3-(p-Fluorobenzoyloxy)tropane relative to cocaine. Reports on new psychoactive substances (NPS) indicate that synthetic cocaines like dimethocaine and 4-fluorotropacocaine are associated with toxicity characterized by tachycardia, seizures, and agitation [1]. The 70% lower stimulant potency of 3-(p-Fluorobenzoyloxy)tropane compared to cocaine [2] may suggest a potentially lower risk of severe stimulant-induced adverse events (e.g., cardiac complications, extreme hypertension) at doses required for local anesthesia, though this remains to be empirically confirmed.

Toxicology Safety Pharmacology New Psychoactive Substances

Optimal Research Applications for 3-(p-Fluorobenzoyloxy)tropane (1392492-03-3)


Analytical Reference Standard for Forensic Toxicology

3-(p-Fluorobenzoyloxy)tropane serves as an essential analytical reference standard for forensic and clinical toxicology laboratories. Its identification and quantification in seized materials or biological samples rely on having a pure, well-characterized reference. The compound's ability to be separated from its 3α isomer by GC and distinguished by 19F NMR [1] makes it a critical component of method validation for the detection of this specific designer drug, which was first reported to the EMCDDA in 2008 [2].

Structure-Activity Relationship (SAR) Studies in Neuroscience

The unique pharmacological profile of 3-(p-Fluorobenzoyloxy)tropane—specifically, its 70% reduced stimulant potency compared to cocaine while retaining local anesthetic efficacy [1]—makes it a powerful molecular probe for SAR studies. Researchers investigating the structural determinants of dopamine transporter (DAT) binding and function can use this compound to dissociate the molecular features required for local anesthesia from those driving psychostimulant effects and abuse liability. This enables more precise mapping of the pharmacophore for desired therapeutic versus undesired side-effect pathways.

Development of New Psychoactive Substance (NPS) Reference Libraries

Given its emergence as a cocaine-like designer drug [1][2], 3-(p-Fluorobenzoyloxy)tropane is a high-priority compound for inclusion in mass spectral and chromatographic libraries used by law enforcement, customs, and public health agencies. Procurement of this compound is necessary for generating reference data (e.g., GC retention time, MS/MS fragmentation patterns) to facilitate the rapid identification of this NPS in casework, thereby supporting public health monitoring and legal interdiction efforts.

Specialized In Vivo Research Requiring Local Anesthesia with Minimized CNS Stimulation

In preclinical research models where local anesthesia is required but the confounding cardiovascular and behavioral effects of cocaine (e.g., tachycardia, hyperactivity) are unacceptable, 3-(p-Fluorobenzoyloxy)tropane may offer a superior alternative. The reported 70% reduction in stimulant potency [1] provides a strong rationale for its use in studies where the goal is to isolate the effects of local sodium channel blockade from central monoaminergic stimulation, such as in certain models of pain, arrhythmia, or neurovascular coupling.

Technical Documentation Hub

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